N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide
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Overview
Description
N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is a complex organic compound with a unique structure that includes a chlorophenyl group, two methylamino groups, a nitro group, and a thioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalysts.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group may also play a role in its activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)methylcyclopentanamine
- N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide
Uniqueness
N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
404033-38-1 |
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Molecular Formula |
C11H13ClN4O2S |
Molecular Weight |
300.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide |
InChI |
InChI=1S/C11H13ClN4O2S/c1-13-10(14-2)9(16(17)18)11(19)15-8-5-3-7(12)4-6-8/h3-6,13-14H,1-2H3,(H,15,19) |
InChI Key |
KSJMCEYKSCIKDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C(C(=S)NC1=CC=C(C=C1)Cl)[N+](=O)[O-])NC |
Origin of Product |
United States |
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